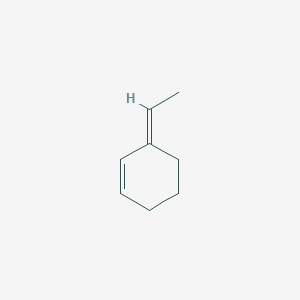
2-Butyl-3-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-methylnaphthalene-1,4-dione is a chemical compound that is commonly used in scientific research. It is also known as BMND and is used in a variety of applications due to its unique properties.
作用機序
BMND works by generating singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to cells and tissues. In PDT, BMND is used to selectively kill cancer cells by generating singlet oxygen in the presence of light. BMND is also used as a fluorescent probe for the detection of ROS in cells. It works by reacting with ROS to form a fluorescent product that can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
BMND has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by generating singlet oxygen. BMND has also been found to have antioxidant properties and can protect cells from oxidative stress. In addition, BMND has been shown to have anti-inflammatory properties and can reduce inflammation in cells.
実験室実験の利点と制限
BMND has several advantages for lab experiments. It is highly stable and can be easily synthesized in large quantities. BMND is also highly selective for ROS and can be used to detect ROS in cells with high sensitivity. However, BMND has some limitations. It requires irradiation with light for its activity, which can limit its use in some experiments. In addition, BMND can be toxic to cells at high concentrations, which can limit its use in some applications.
将来の方向性
There are several future directions for BMND research. One direction is to explore its use as a photosensitizer for PDT in cancer treatment. BMND has shown promising results in killing cancer cells in vitro and in vivo, and further research is needed to explore its potential as a cancer treatment. Another direction is to explore its use as a fluorescent probe for the detection of ROS in cells. BMND has high sensitivity and selectivity for ROS, and further research is needed to explore its potential in this area. Finally, further research is needed to explore the biochemical and physiological effects of BMND and its potential use in other applications.
合成法
BMND can be synthesized by a variety of methods. The most common method involves the reaction of 2-bromo-3-methylnaphthalene-1,4-dione with butyllithium in anhydrous THF. The resulting product is then purified using column chromatography to obtain pure BMND.
科学的研究の応用
BMND is widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BMND is also used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. It has been found to be effective in killing cancer cells in vitro and in vivo.
特性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-butyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2/c1-3-4-7-11-10(2)14(16)12-8-5-6-9-13(12)15(11)17/h5-6,8-9H,3-4,7H2,1-2H3 |
InChIキー |
BXRGMKVTCTWHRD-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)C |
正規SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)








![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)